REACTION_CXSMILES
|
C([N:4]1[CH2:9][CH2:8][N:7]([CH:10]([CH3:12])[CH3:11])[CH2:6][CH2:5]1)(=O)C.[OH-].[K+]>CO>[CH:10]([N:7]1[CH2:8][CH2:9][NH:4][CH2:5][CH2:6]1)([CH3:12])[CH3:11] |f:1.2|
|
Name
|
|
Quantity
|
7.26 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCN(CC1)C(C)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 17 hours
|
Duration
|
17 h
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
water and chloroform were added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.78 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([N:4]1[CH2:9][CH2:8][N:7]([CH:10]([CH3:12])[CH3:11])[CH2:6][CH2:5]1)(=O)C.[OH-].[K+]>CO>[CH:10]([N:7]1[CH2:8][CH2:9][NH:4][CH2:5][CH2:6]1)([CH3:12])[CH3:11] |f:1.2|
|
Name
|
|
Quantity
|
7.26 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCN(CC1)C(C)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 17 hours
|
Duration
|
17 h
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled off
|
Type
|
ADDITION
|
Details
|
water and chloroform were added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.78 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |